HC-067047

Descripción general

Descripción

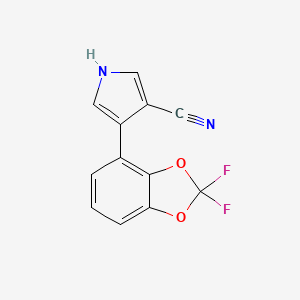

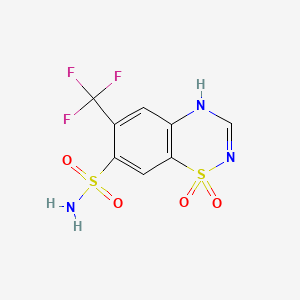

HC-067047 es un antagonista potente y selectivo para el receptor del canal de potencial transitorio de vanilloide 4 (TRPV4). Este compuesto ha sido ampliamente utilizado en la investigación científica para investigar el papel de los receptores TRPV4 en varios procesos fisiológicos y patológicos, incluida la regulación de la presión arterial, la función de la vejiga, la percepción del dolor y las funciones neurológicas .

Aplicaciones Científicas De Investigación

HC-067047 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una herramienta para estudiar las propiedades químicas y la reactividad de los antagonistas TRPV4.

Biología: Investiga el papel de TRPV4 en procesos celulares como la osmorregulación, la mecanotrasducción y la señalización celular.

Medicina: Explora posibles aplicaciones terapéuticas en afecciones como la cistitis, el dolor neuropático y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores TRPV4 .

Mecanismo De Acción

HC-067047 ejerce sus efectos mediante la unión selectiva al receptor TRPV4, inhibiendo su actividad. El receptor TRPV4 es un canal catiónico no selectivo involucrado en varios procesos fisiológicos. This compound se une al receptor en la base del paquete S1-S4, lo que lleva a un cambio conformacional que evita que el canal se abra. Esta inhibición afecta las vías de señalización aguas abajo, incluidas las involucradas en la percepción del dolor, la osmorregulación y la regulación del tono vascular .

Compuestos Similares:

RN-9893: Otro antagonista TRPV4 con efectos inhibitorios similares.

GSK2193874: Un potente inhibidor TRPV4 utilizado en la investigación por su alta selectividad.

RN-1734: Un antagonista TRPV4 anterior con menor potencia en comparación con this compound.

Singularidad: this compound es único debido a su alta potencia y selectividad para el receptor TRPV4, con valores de IC50 de 48 nM, 133 nM y 17 nM para TRPV4 humano, rata y ratón, respectivamente. Esto lo convierte en una herramienta valiosa para estudiar los procesos fisiológicos y patológicos relacionados con TRPV4 .

Análisis Bioquímico

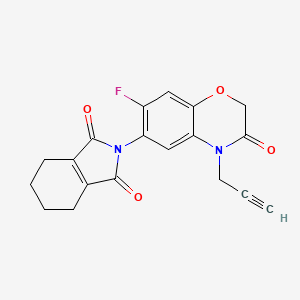

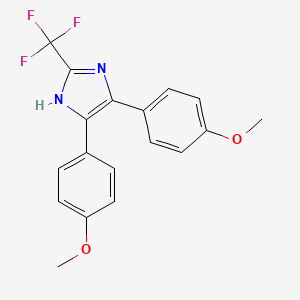

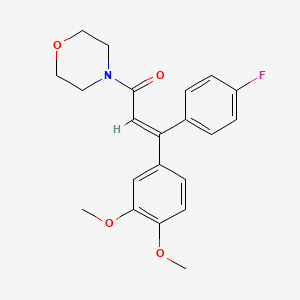

Biochemical Properties

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions is often determined by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target biomolecules .

Cellular Effects

The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcriptional activity of certain genes, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can lead to conformational changes that either enhance or inhibit enzymatic activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that the stability of this compound can vary depending on environmental conditions such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction .

Metabolic Pathways

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de HC-067047 implica múltiples pasos, comenzando con la preparación de la estructura del núcleo de pirrol. Los pasos clave incluyen:

- Formación del anillo de pirrol a través de una reacción de condensación.

- Introducción del grupo trifluorometilfenilo mediante una reacción de sustitución nucleofílica.

- Adición del grupo morfolinopropilo a través de una reacción de alquilación.

- Acoplamiento final con el grupo fenilo para completar la estructura.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados, técnicas de purificación como la cromatografía y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: HC-067047 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos trifluorometilo y morfolinopropilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Generalmente involucran nucleófilos como aminas o tioles en condiciones básicas.

Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de Reducción: A menudo implican agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación del compuesto .

Comparación Con Compuestos Similares

RN-9893: Another TRPV4 antagonist with similar inhibitory effects.

GSK2193874: A potent TRPV4 inhibitor used in research for its high selectivity.

RN-1734: An earlier TRPV4 antagonist with lower potency compared to HC-067047.

Uniqueness: this compound is unique due to its high potency and selectivity for the TRPV4 receptor, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively. This makes it a valuable tool for studying TRPV4-related physiological and pathological processes .

Propiedades

IUPAC Name |

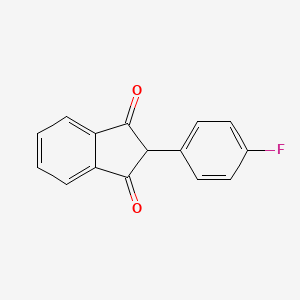

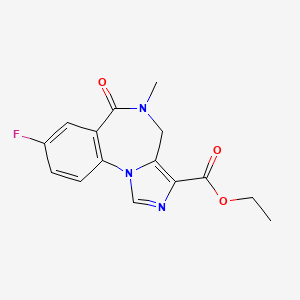

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZYSQOTAYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372463 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883031-03-6 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883031-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HC-067047 acts as a competitive antagonist of TRPV4 channels. [, ] This means it binds to the channel, preventing the binding of agonists like GSK1016790A and thereby inhibiting channel opening and subsequent calcium influx. []

ANone: Inhibition of TRPV4 by this compound leads to a variety of downstream effects depending on the cell type and physiological context. Some examples include:

- Reduced intracellular calcium levels: This is a direct consequence of TRPV4 channel blockade, preventing calcium influx. [, , , , ]

- Inhibition of cell signaling pathways: this compound can impact pathways such as the Akt/Nrf2/ARE pathway, important for antioxidative responses. []

- Modulation of cellular functions: This includes effects on cell proliferation, apoptosis, cytokine release, and edema formation. [, , , , , , ]

- Altered physiological responses: This encompasses effects on bladder function, vascular tone, pain sensation, and response to osmotic stress. [, , , , , , ]

ANone: The molecular formula of this compound is C23H24F3N3O2, and its molecular weight is 431.45 g/mol.

A: this compound has been administered via various routes in the research, including intracerebroventricular injection [, ], intraperitoneal injection [], intra-arterial injection [], and intravesical infusion [, ].

ANone: Various in vitro models have been used, including:

- Cultured cells: Human melanoma cells, HaCaT keratinocytes, H9C2 cells (rat cardiomyoblast cell line), bovine and human airway epithelial cells, and human lung microvascular endothelial cells. [, , , , , , ]

- Isolated tissues: Mouse and rat aorta, rat small dorsal root ganglion neurons, rat diaphragmatic lymphatics, and mouse and rat bladder. [, , , , , , , , ]

ANone: A range of animal models has been utilized, including:

- Rodent models of disease: Mice with cyclophosphamide-induced cystitis, middle cerebral artery occlusion mice, rats with ankle arthritis, mice with traumatic brain injury, rats with resistive breathing-induced lung injury. [, , , , ]

- Genetically modified mice: TRPV4 knockout mice, mice with inducible TRPV4 expression in cardiomyocytes. [, ]

- Other models: Hyperglycemic rats (induced by streptozotocin), spontaneously hypertensive rats. [, ]

ANone: The studies highlight several instances of this compound efficacy in vivo, including:

- Reduction of brain edema: In middle cerebral artery occlusion mice and traumatic brain injury models. [, ]

- Improvement in bladder function: In mice and rats with cyclophosphamide-induced cystitis and in models of stress-induced bladder dysfunction. [, , ]

- Protection against lung injury: In models of acid-induced ALI and resistive breathing-induced lung injury. [, ]

ANone: Various techniques were used, including:

- Electrophysiology: Patch-clamp techniques were employed to measure ion channel activity and membrane currents. [, , , , , ]

- Calcium imaging: Used to monitor intracellular calcium levels in response to stimuli and drug treatments. [, , , , , ]

- Molecular biology techniques: Quantitative PCR and western blotting were used to assess TRPV4 expression levels. [, , , , , , ]

- Biochemical assays: These include PLA2 activity assays, enzyme immunoassays (for PGF2α), and measurements of oxidative stress markers (MDA, NO, SOD, CAT, GSH-Px). [, , ]

- Other techniques: Immunohistochemistry, behavioral tests (for pain assessment, cognitive function), assessment of lung mechanics, histological analysis. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.